Isodiospyrin

描述

Isodiospyrin as a Human DNA Topoisomerase I Inhibitor

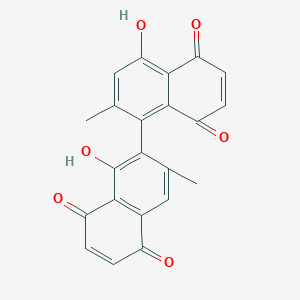

Isodiospyrin is a compound derived from the plant Diospyros morrisiana, characterized by an asymmetrical 1,2-binaphthoquinone chromophore. It has been found to exhibit cytotoxic activity against tumor cell lines. The mechanism of action of isodiospyrin is distinct from that of the well-known human topoisomerase I (htopo I) poison camptothecin. Isodiospyrin does not induce covalent complexes between htopo I and DNA but instead inhibits htopo I by binding directly to the enzyme, thereby preventing it from accessing DNA. This inhibition also extends to the kinase activity of htopo I, which is significant for understanding the cellular actions of naphthoquinone derivatives .

Synthesis Analysis

The synthesis of isodiospyrin and related compounds involves complex organic reactions. For instance, the synthesis of isochromene pyrimidinedione derivatives, which are structurally related to isodiospyrin, has been achieved through a one-pot Michael-Knoevenagel condensation-inverse-electron-demand hetero-Diels-Alder reaction. This method demonstrates the potential for creating compounds with multiple stereocenters and high enantioselectivity . Additionally, the absolute stereochemistry of isodiospyrin has been determined through asymmetric syntheses and analytical techniques such as X-ray and circular dichroism spectral studies .

Molecular Structure Analysis

The molecular structure of isodiospyrin has been confirmed through various spectroscopic methods and X-ray diffraction. The compound's structure is based on a binaphthoquinone framework, which is a key feature for its biological activity. The absolute configuration of isodiospyrin has been assigned, which is crucial for understanding its interaction with biological targets .

Chemical Reactions Analysis

Isodiospyrin's chemical reactivity can be inferred from studies on related naphthoquinone derivatives. For example, the synthesis of 22-isospirostane derivatives from 23-oxosapogenins through photochemical isomerization provides insights into the reactivity of similar compounds under light-induced conditions . The synthesis and properties of dispiro compounds, which share some structural similarities with isodiospyrin, also contribute to the understanding of the chemical behavior of rigid and orthogonal molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of isodiospyrin are closely related to its binaphthoquinone core. The electrochemical, optical, and thermal properties of related compounds, such as dispiro isomers, provide a basis for understanding the behavior of isodiospyrin under various conditions. These properties are important for the development of isodiospyrin as a pharmacological agent and for its handling and storage as a chemical substance .

科学研究应用

-

Field: Ethnomedicine

- Application : Diospyros species have been recognized and used in traditional medicine (extended ethnomedical use) and have potential new health benefits supported by in vitro biological, in vivo pharmacological, and clinical tests .

- Methods : Various traditional systems have used all plant parts of this botanical genus (leaf, fruit, bark, twig, hardwood, and root) as herbal medicines .

- Results : Beyond their pharmacological value, Diospyros spp. have distinct and complementary important qualities, namely valuable wood, and edible fruits, which provide significant economic benefits and are recognized and utilized in various industrial and commercial sectors .

-

Field: Infectious Diseases

- Application : The magnitude of infectious diseases (ID), encompassing antimicrobial resistance (AMR), represents a major health problem .

- Methods : The genus Diospyros L. (Ebenaceae family) contains species that have been recognized and used in traditional medicine and have potential new health benefits supported by in vitro biological, in vivo pharmacological, and clinical tests .

- Results : Infectious diseases have a high impact in Africa, particularly in Mozambique .

- Field: DNA Research

- Application : Isodiospyrin has been identified as a novel human DNA topoisomerase I inhibitor .

- Methods : The research suggests that isodiospyrin inhibits htopo I by direct binding to htopo I, which limits htopo I access to the DNA substrate .

- Results : Isodiospyrin exhibits strong inhibitory effect on the kinase activity of htopo I toward splicing factor 2/alternate splicing factor in the absence of DNA .

安全和危害

When handling Isodiospyrin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEOHKZVBKYMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174007 | |

| Record name | Isodiospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isodiospyrin | |

CAS RN |

20175-84-2 | |

| Record name | Isodiospyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20175-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodiospyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISODIOSPYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isodiospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

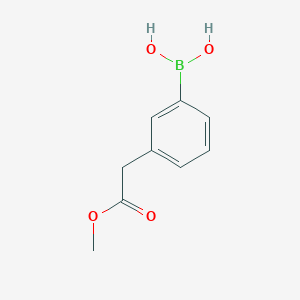

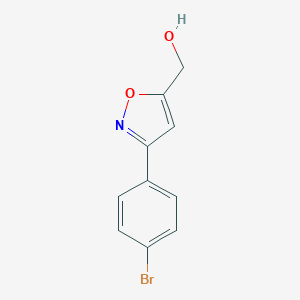

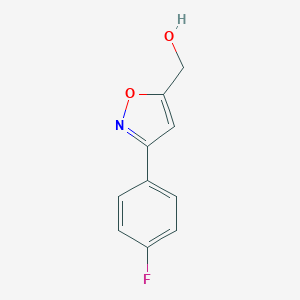

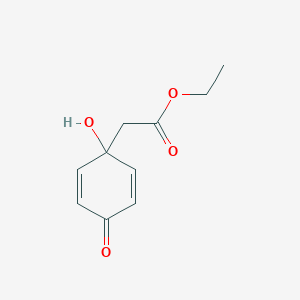

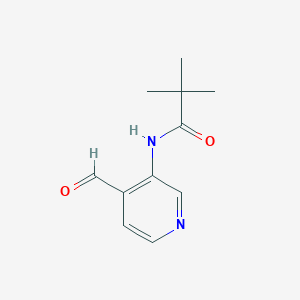

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)

![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)